2-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
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Overview
Description
2-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the following steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Amidation: The final step involves the reaction of the methoxylated tetrahydronaphthalene with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the tetrahydronaphthalene moiety play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethyl)acetamide
- (S)-5-methoxy-1,2,3,4-tetrahydro-N-propyl-2-naphthylamine
Uniqueness
2-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to its specific combination of functional groups and structural features. The presence of both the methoxy group and the tetrahydronaphthalene moiety provides distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
733793-17-4 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-methoxy-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H19NO2/c1-21-17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h2-5,7,9-10,12,16H,6,8,11H2,1H3,(H,19,20) |
InChI Key |
ZVLHNVLZKPKKKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CCCC3=CC=CC=C23 |
solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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